1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
CAS No.:
Cat. No.: VC9685012
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione -](/images/structure/VC9685012.png)
Specification
Molecular Formula | C19H22FN3O2 |
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Molecular Weight | 343.4 g/mol |
IUPAC Name | 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-pyrrolidin-1-ylbutane-1,4-dione |
Standard InChI | InChI=1S/C19H22FN3O2/c20-13-3-4-16-14(11-13)15-12-23(10-7-17(15)21-16)19(25)6-5-18(24)22-8-1-2-9-22/h3-4,11,21H,1-2,5-10,12H2 |
Standard InChI Key | FLYGEOPKYHQHAC-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Canonical SMILES | C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Introduction
Chemical Identity and Structural Features
Core Scaffold and Substituent Analysis
The compound belongs to the pyrido[4,3-b]indole family, a bicyclic system combining a pyridine ring fused to an indole moiety. Key structural elements include:
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8-Fluoro substitution: Fluorine at position 8 likely enhances metabolic stability and modulates electronic properties .
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Tetrahydro-2H-pyrido[4,3-b]indol-2-yl group: The saturated pyridine ring reduces planarity, potentially improving solubility compared to fully aromatic analogs .
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Butane-1,4-dione backbone: The diketone moiety introduces hydrogen-bonding capacity and electrophilic reactivity.
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Pyrrolidin-1-yl group: The saturated five-membered amine ring may enhance blood-brain barrier permeability or serve as a pharmacophore for receptor binding .
Table 1: Comparative Molecular Features of Pyridoindole Derivatives
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Strategy
The compound can be conceptualized as the product of three key subunits:
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8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (Core)
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Butane-1,4-dione (Linker)
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Pyrrolidine (Terminal group)
A plausible synthesis involves:
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Step 1: Preparation of the pyridoindole core via Bischler-Napieralski cyclization, using 8-fluoro-substituted precursors .
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Step 2: Alkylation of the secondary amine in the pyridoindole with 4-chlorobutan-1-one under basic conditions.
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Step 3: Nucleophilic substitution of the terminal chloride with pyrrolidine.
Table 2: Predicted Reaction Conditions
Step | Reagents/Conditions | Yield Estimate | Purification Method |
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1 | POCl₃, DMF, reflux | 65–70% | Column chromatography |
2 | K₂CO₃, DMF, 80°C | 50–55% | Recrystallization (EtOAc) |
3 | Pyrrolidine, DIEA, CH₃CN, 60°C | 70–75% | Ion-exchange chromatography |
Structure-Activity Relationship (SAR) Considerations
Fluorine Substitution Effects
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8-F position: Enhances metabolic stability by blocking cytochrome P450 oxidation at the indole ring .
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Electron-Withdrawing Effects: The fluorine atom increases the electrophilicity of adjacent carbons, potentially facilitating covalent binding to biological targets.
Diketone Functionality
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Chelation Capacity: The 1,4-dione moiety may coordinate metal ions (e.g., Mg²⁺, Zn²⁺), influencing enzyme inhibition profiles.
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Pro-Drug Potential: Enzymatic reduction of diketones to diols could enable targeted drug release.
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